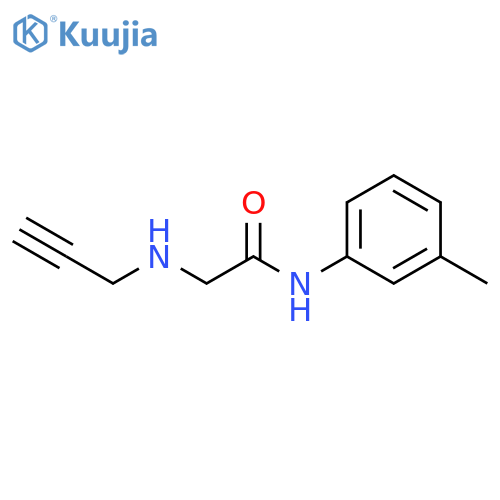

Cas no 1020993-24-1 (N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide)

1020993-24-1 structure

商品名:N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-(3-methylphenyl)-2-(2-propyn-1-ylamino)-

- N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide

-

- インチ: 1S/C12H14N2O/c1-3-7-13-9-12(15)14-11-6-4-5-10(2)8-11/h1,4-6,8,13H,7,9H2,2H3,(H,14,15)

- InChIKey: UQAUOQYVVAMUOJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C)=C1)(=O)CNCC#C

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-114413-1.0g |

N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 93% | 1g |

$699.0 | 2023-06-09 | |

| Enamine | EN300-114413-10.0g |

N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 93% | 10g |

$3007.0 | 2023-06-09 | |

| Enamine | EN300-114413-5.0g |

N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 93% | 5g |

$2028.0 | 2023-06-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975415-1g |

N-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 95% | 1g |

¥3331.0 | 2023-02-27 | |

| Enamine | EN300-114413-0.25g |

N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 93% | 0.25g |

$347.0 | 2023-10-26 | |

| 1PlusChem | 1P01A25F-500mg |

N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 93% | 500mg |

$737.00 | 2023-12-27 | |

| 1PlusChem | 1P01A25F-1g |

N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 93% | 1g |

$926.00 | 2023-12-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293900-250mg |

n-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 95% | 250mg |

¥7490 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293900-2.5g |

n-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 95% | 2.5g |

¥36990 | 2023-04-17 | |

| Enamine | EN300-114413-0.1g |

N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |

1020993-24-1 | 93% | 0.1g |

$241.0 | 2023-10-26 |

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1020993-24-1 (N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1020993-24-1)N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide

清らかである:99%

はかる:1g

価格 ($):460.0